达沙替尼羧酸

概述

科学研究应用

达沙替尼代谢产物M6在科学研究中有多种应用,特别是在药代动力学和药效学领域。 它用于研究达沙替尼在人体内的代谢和分布 . 了解这种代谢产物的形成和活性有助于优化达沙替尼在治疗白血病中的剂量和治疗效果 . 此外,它还用于药物监测和个体化医疗,以确保患者获得最有效和安全的剂量 .

作用机制

生化分析

Biochemical Properties

Dasatinib Carboxylic Acid interacts with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of BCR-ABL, a constitutively active tyrosine kinase involved in the pathogenesis of CML and 15-30% of ALL cases . It also inhibits several SRC-family kinases .

Cellular Effects

Dasatinib Carboxylic Acid has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the uncontrolled activity of the ABL tyrosine kinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dasatinib Carboxylic Acid exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, Dasatinib Carboxylic Acid inhibits the active and inactive conformations of the ABL kinase domain .

Temporal Effects in Laboratory Settings

The effects of Dasatinib Carboxylic Acid change over time in laboratory settings. It is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Its terminal half-life is 3–4 h .

Dosage Effects in Animal Models

In animal models, the effects of Dasatinib Carboxylic Acid vary with different dosages . The plasma concentration of Dasatinib Carboxylic Acid required to inhibit 90% of phospho-BCR-ABL in vivo was 10.9 ng/mL in mice and 14.6 ng/mL in humans .

Metabolic Pathways

Dasatinib Carboxylic Acid is involved in several metabolic pathways. It is metabolized primarily in the liver through cytochrome P450 (CYP) 3A4-mediated metabolism .

Transport and Distribution

Dasatinib Carboxylic Acid is transported and distributed within cells and tissues. The efflux of Dasatinib Carboxylic Acid is regulated by ABCC4 and ABCC6 transporters .

准备方法

合成路线和反应条件: 达沙替尼代谢产物M6是通过达沙替尼的氧化代谢形成的。 这种转化反应的主要酶是胞质氧化还原酶 . 合成路线涉及达沙替尼的氧化,导致代谢产物M6中羧酸基团的形成 .

工业生产方法: 达沙替尼代谢产物M6的工业生产通常不进行,因为它是在体内形成的代谢产物。 出于研究目的,它可以在实验室环境中使用受控氧化反应合成 .

化学反应分析

反应类型: 达沙替尼代谢产物M6主要经历氧化反应。 这种代谢产物的形成涉及达沙替尼的氧化,以引入羧酸基团 .

常用试剂和条件: 在形成达沙替尼代谢产物M6的氧化反应中使用的常用试剂包括过氧化氢或其他过氧化物等氧化剂,在受控条件下使用 .

主要形成的产物: 达沙替尼氧化形成的主要产物是达沙替尼代谢产物M6,它含有羧酸基团 .

相似化合物的比较

类似化合物: 与达沙替尼代谢产物M6类似的化合物包括达沙替尼的其他代谢产物,如M4(N-脱烷基化)、M5(N-氧化物)、M20和M24(羟基化代谢产物) .

独特性: 达沙替尼代谢产物M6的独特性在于其特定的氧化转化,导致羧酸基团的形成。 这使它区别于达沙替尼的其他代谢产物,这些代谢产物经历了不同类型的代谢转化 .

生物活性

Dasatinib, a potent tyrosine kinase inhibitor, is primarily utilized in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia (CML). Its biological activity is largely attributed to its ability to inhibit various kinases, including BCR-ABL and SRC family kinases. The carboxylic acid derivative of dasatinib enhances its pharmacological profile, providing insights into its mechanism of action, efficacy, and potential therapeutic applications.

Dasatinib functions by binding to the active and inactive conformations of the ABL kinase domain, exhibiting a higher affinity than imatinib. This binding inhibits the tyrosine kinase activity associated with cancer cell proliferation and survival. The compound also targets other kinases such as SRC, c-KIT, and PDGFRβ at nanomolar concentrations, which contributes to its broad-spectrum activity against various malignancies .

Biological Activity of Dasatinib Carboxylic Acid

The carboxylic acid derivative of dasatinib has been synthesized to improve specificity and interaction with diverse biological targets. Research indicates that these derivatives can enhance potency against specific kinases while reducing off-target effects. For instance, dasatinib derivatives synthesized through esterification with carboxylic acids have demonstrated varied inhibitory activity against kinases like Csk and Src:

| Compound | IC50 (nM) | Selectivity Ratio (Csk/Src) |

|---|---|---|

| Das-R (Dasatinib-L-Arginine) | 4.4 | 91.4 |

| Das-C10 | 3.2 | 10.2 |

| Das-Glutamic Acid | <0.25 | - |

| Das-Cysteine | <0.45 | - |

These findings suggest that modifications to the dasatinib structure can lead to enhanced selectivity and potency against specific cancer-related kinases .

Pharmacokinetics and Metabolism

Dasatinib is primarily metabolized by CYP3A4, with several pharmacologically active metabolites identified, including M4, M5, M6, M20, and M24. The M4 metabolite exhibits equipotent activity compared to dasatinib but constitutes only about 5% of the total drug exposure. Other metabolites are significantly less active . The pharmacokinetic parameters for dasatinib include:

- Cmax : Peak plasma concentration

- Tmax : Time to reach Cmax

- AUC0-inf : Area under the plasma concentration-time curve from time zero to infinity

- Half-life : Approximately 5 hours

These parameters indicate that dasatinib maintains a relatively stable plasma concentration over time, contributing to its efficacy in clinical settings .

Clinical Efficacy and Case Studies

Dasatinib has shown remarkable efficacy in clinical trials for patients with CML. A randomized phase II study demonstrated that dasatinib induces faster cytogenetic responses compared to imatinib, with significant reductions in Philadelphia chromosome-positive metaphases observed within one month of treatment:

| Treatment Arm | Median % Ph+ Metaphases at 1 Month |

|---|---|

| Dasatinib | 81% |

| Imatinib | 33% |

This rapid response highlights dasatinib's effectiveness as a first-line treatment option for newly diagnosed CML patients .

属性

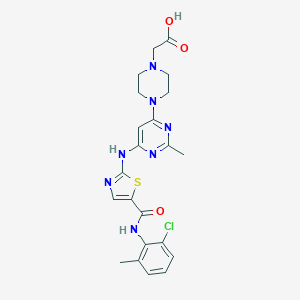

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCDXJFWSYUNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474430 | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-53-9 | |

| Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。